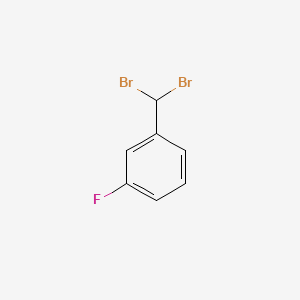

3-Fluorobenzal bromide

CAS No.: 455-34-5

Cat. No.: VC3717484

Molecular Formula: C7H5Br2F

Molecular Weight: 267.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 455-34-5 |

|---|---|

| Molecular Formula | C7H5Br2F |

| Molecular Weight | 267.92 g/mol |

| IUPAC Name | 1-(dibromomethyl)-3-fluorobenzene |

| Standard InChI | InChI=1S/C7H5Br2F/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H |

| Standard InChI Key | ZIAHZFPHXNQNQN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(Br)Br |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(Br)Br |

Introduction

Chemical Structure and Properties

3-Fluorobenzyl bromide (CAS 456-41-7) is an organohalide compound with the molecular formula C₇H₆BrF and a molecular weight of 189.03 g/mol. It consists of a benzene ring with a fluorine atom at the meta position (carbon-3) and a bromomethyl group attached to carbon-1 .

Physical Properties

3-Fluorobenzyl bromide presents as a colorless to light yellow liquid at standard conditions. Its appearance may sometimes range to light orange while remaining a clear liquid. The compound has several distinct physical characteristics that influence its handling and applications .

| Property | Value |

|---|---|

| Physical State (20°C) | Colorless to light yellow liquid |

| Flash Point | 61°C (lit.) |

| Vapor Pressure | 0.548 mmHg at 25°C |

| Density | 1.541 |

| Molecular Weight | 189.03 g/mol |

| CAS Number | 456-41-7 |

| EINECS Number | 207-263-2 |

The compound exhibits specific handling requirements, being hygroscopic and requiring storage under inert gas conditions. For optimal stability, it should be stored in a cool, dark place at temperatures below 15°C .

Chemical Reactivity

As a benzyl halide, 3-Fluorobenzyl bromide demonstrates high reactivity in nucleophilic substitution reactions. The presence of the fluorine substituent at the meta position influences its reactivity profile, making it particularly useful in specific chemical transformations. The bromine atom in the benzylic position is especially reactive toward nucleophiles, which explains its versatility as an alkylating agent in organic synthesis .

Synthesis and Preparation Methods

The industrial and laboratory preparation of 3-Fluorobenzyl bromide typically employs established synthetic routes that have been optimized for efficiency and yield.

Standard Preparation Method

3-Fluorobenzyl bromide is primarily synthesized from fluorobenzene as the starting material through a one-step bromomethylation process. This approach offers a straightforward pathway to produce the compound in industrial quantities .

Alternative Synthetic Route

By examining analogous compounds, we can understand a potential alternative synthetic approach. Similar to the preparation of 3-(Trifluoromethyl)benzyl bromide, 3-Fluorobenzyl bromide could potentially be synthesized from 3-Fluorobenzyl alcohol using phosphorus tribromide as a brominating agent .

The reaction would likely proceed as follows:

-

The 3-Fluorobenzyl alcohol is dissolved in dichloromethane and cooled below 10°C

-

Phosphorus tribromide is added dropwise

-

The mixture is stirred overnight

-

Water is added to quench excess phosphorus tribromide

-

The solution is washed with saturated sodium hydrogen carbonate and water

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the product

This method typically achieves good yields (around 67% for similar compounds) and results in relatively pure product suitable for further applications .

Applications and Uses in Chemical Industry

3-Fluorobenzyl bromide has established itself as a valuable building block in various industrial and research applications, with particular significance in pharmaceutical development.

Pharmaceutical Applications

The compound serves as a crucial reagent in preparing a wide range of biologically active compounds. Its role in pharmaceutical synthesis spans multiple therapeutic categories, making it an essential component in drug development pipelines .

It is extensively used in the synthesis of:

-

Antidiabetic drugs

-

Antiviral agents

-

Anti-cancer therapeutics

The presence of the fluorine atom contributes significantly to the pharmacological properties of the resulting compounds, often enhancing metabolic stability, bioavailability, and binding affinity to target proteins .

Chemical Synthesis Applications

Beyond pharmaceuticals, 3-Fluorobenzyl bromide functions as a versatile intermediate in the preparation of numerous chemical compounds, including:

-

3-Fluorophenylacetonitrile

-

3-Fluorophenylacetone

-

3-Fluorobenzyl alcohol

-

3-Fluoro-L-phenylalanine

-

1-((4-iodophenoxy)methyl)-3-fluorobenzene

-

1-(3-Fluorobenzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole

-

2-[(3-FLUOROBENZYL)OXY]-1H-ISOINDOLE-1,3(2H)-DIONE

These derivatives find applications in various industries, including agrochemicals, materials science, and specialized chemical production .

Market Analysis and Future Projections

The global market for 3-Fluorobenzyl bromide has been experiencing steady growth, driven primarily by increasing demand in pharmaceutical and chemical manufacturing sectors.

Current Market Status

As of 2022, the global 3-Fluorobenzyl bromide market was valued at USD 0.12 Billion. This valuation reflects its importance as a chemical intermediate in various industrial applications, particularly in pharmaceutical synthesis .

Growth Projections

Market analysis indicates robust growth potential for 3-Fluorobenzyl bromide:

| Year | Projected Market Value |

|---|---|

| 2022 | USD 0.12 Billion |

| 2030 | USD 0.25 Billion |

The market is projected to grow at a Compound Annual Growth Rate (CAGR) of 9.8% from 2024 to 2030, reflecting increasing industrial demand and expanding applications .

Market Drivers

Several factors are contributing to the anticipated market growth:

-

Increasing demand in pharmaceutical and chemical industries

-

Growing need for specialized intermediates in API synthesis

-

Expansion of industrial activities in emerging economies

-

Rising trend in developing novel drugs and chemicals

-

Focus on enhancing chemical manufacturing capabilities

The compound's role in fluorinated compound synthesis positions it favorably as industries continue to develop new pharmaceuticals and specialty chemicals requiring fluorine-containing building blocks .

Related Compounds and Derivatives

3-Fluorobenzyl bromide belongs to a family of fluorinated benzyl halides that share similar chemical characteristics and applications.

Structural Analogs

Several structurally related compounds have been studied and utilized in similar applications:

-

3-Bromo-4-fluorobenzyl bromide (CAS: 78239-71-1)

-

3-(Trifluoromethyl)benzyl bromide (CAS: 402-23-3)

These compounds offer varying electronic and steric properties that can be advantageous in specific synthetic applications, providing chemists with a broader toolkit for creating fluorinated molecules .

Reaction Products

3-Fluorobenzyl bromide serves as a precursor to numerous valuable compounds, including:

-

3-Fluorophenylacetonitrile: Used in pharmaceutical synthesis

-

3-Fluorobenzyl alcohol: An intermediate in various chemical transformations

-

3-Fluoro-L-phenylalanine: An unnatural amino acid with applications in peptide chemistry

-

Various triazole derivatives: Applied in medicinal chemistry and materials science

The diversity of accessible products underscores the compound's versatility as a synthetic building block in organic and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume